H-D-Tyr-NH2.HCl
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Overview
Description
H-D-Tyr-NH2.HCl, also known as (2R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride, is a biochemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr-NH2.HCl typically involves the protection of the amino and hydroxyl groups of tyrosine, followed by the formation of the amide bond. One common method is the use of solid-phase peptide synthesis (SPPS), where the protected tyrosine is coupled with an amine to form the desired product. The final step involves deprotection and purification to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound often employs large-scale SPPS techniques, utilizing automated synthesizers to ensure high yield and purity. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr-NH2.HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
H-D-Tyr-NH2.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of H-D-Tyr-NH2.HCl involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects, including analgesia .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-NH2.HCl: A similar compound with a slightly different structure.
Tyrosine: The parent amino acid from which H-D-Tyr-NH2.HCl is derived.
D-Tyrosine: An enantiomer of tyrosine with distinct biological properties.
Uniqueness
This compound is unique due to its specific amide bond formation and its ability to interact with opioid receptors, making it a valuable compound for research in pain management and other therapeutic areas .
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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